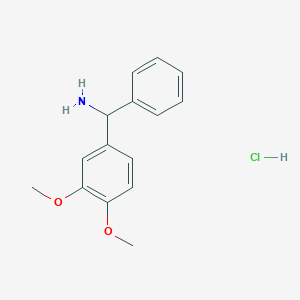
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a phenylmethanamine moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde (veratraldehyde).
Step 1: Conversion of 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid through a Knoevenagel condensation reaction.
Step 2: Reduction of 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid.
Step 3: Conversion of 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide.
Step 4: Reduction of 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylmethanamine derivatives.
科学的研究の応用
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. It acts as a monoamine oxidase inhibitor (MAOI), preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological and psychological effects .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the phenylmethanamine moiety.
Mescaline (3,4,5-Trimethoxyphenethylamine): A structurally related compound with an additional methoxy group at the 5 position.
Dopamine (3,4-Dihydroxyphenethylamine): A major neurotransmitter with hydroxy groups instead of methoxy groups at the 3 and 4 positions
Uniqueness
(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and its ability to act as a monoamine oxidase inhibitor. This makes it particularly valuable in research focused on neurotransmitter regulation and potential therapeutic applications.
特性
分子式 |
C15H18ClNO2 |
|---|---|
分子量 |
279.76 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11;/h3-10,15H,16H2,1-2H3;1H |
InChIキー |
UKPQPSIHDXRWQP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


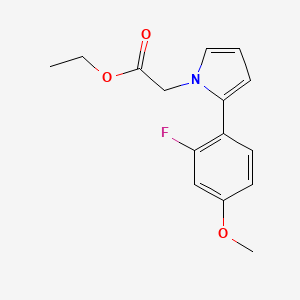
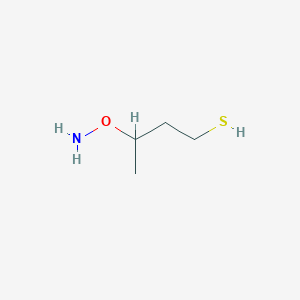
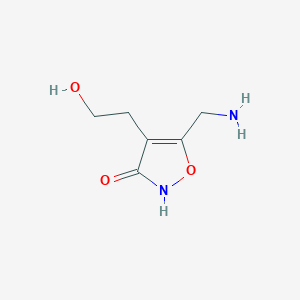
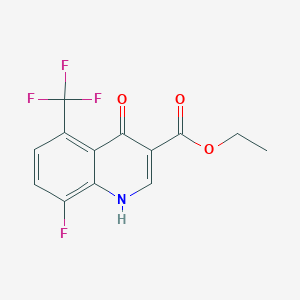

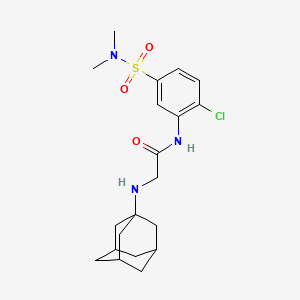
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
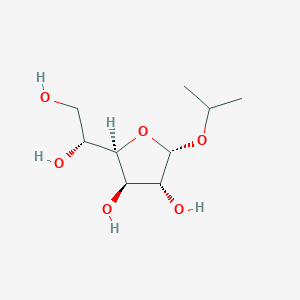
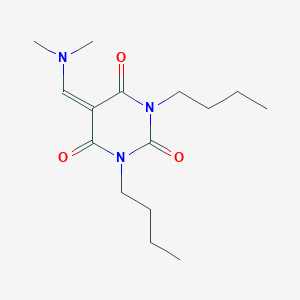
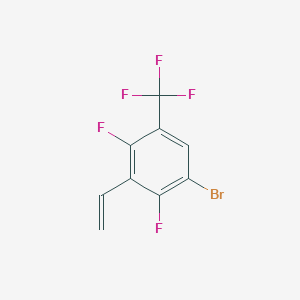


![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
